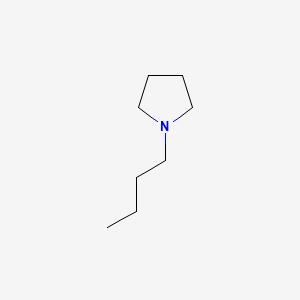
Butyl diphenyl phosphate
Overview
Description
Butyl diphenyl phosphate is an organophosphorus compound with the molecular formula C16H19O4P. It is a type of phosphate ester, commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its excellent thermal stability and resistance to hydrolysis, making it a valuable additive in materials that require enhanced fire resistance and durability .
Mechanism of Action
Target of Action
Butyl diphenyl phosphate is a type of organophosphate . Organophosphates are known for their use as pesticides and flame retardants . They are added to the final product physically rather than by chemical bond . Due to this, they can leak into the environment more readily through volatilization, leaching, and abrasion .
Mode of Action
For example, they can inhibit cell growth .
Biochemical Pathways
For instance, they can inhibit the synthesis of tertiary phosphines .
Pharmacokinetics
Its molecular formula is c16h19o4p, and it has an average mass of 306293 Da . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It is known that organophosphates can inhibit cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Socioeconomic characteristics, including the model of industrial development, population density, urbanization, and treatment rate of domestic sewage, play a significant role in driving the distribution of organophosphates in surface water and land use . The excessive use of industrial and domestic water directly and indirectly increases the concentrations of organophosphates in surface water, and an increase in precipitation can wash out organophosphates in the surface soil and allowing them to seep into the groundwater aquifer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl diphenyl phosphate can be synthesized through the reaction of butanol with diphenyl phosphorochloridate. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
C6H5O2PCl+C4H9OH→C6H5O2P(OC4H9)+HCl
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the controlled addition of reactants and the use of catalysts to accelerate the reaction. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Butyl diphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diphenyl phosphate and butanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions with other alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like alcohols or amines in the presence of a base.
Major Products
Hydrolysis: Diphenyl phosphate and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphate esters depending on the nucleophile used.
Scientific Research Applications
Butyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins, enhancing their fire resistance.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Another phosphate ester used as a flame retardant and plasticizer.
Tetrabutylphenyl diphenyl phosphate: Similar in structure but with additional butyl groups, offering different physical properties.
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its cell growth-inhibiting properties.
Uniqueness
Butyl diphenyl phosphate stands out due to its balanced properties of thermal stability, hydrolysis resistance, and effectiveness as a flame retardant. Its unique combination of butyl and diphenyl groups provides a distinct set of physical and chemical characteristics that make it suitable for a wide range of applications .
Properties
IUPAC Name |
butyl diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-2-3-14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUFQMCUZYQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062623 | |
| Record name | Butyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, butyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2752-95-6 | |
| Record name | Butyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl diphenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, butyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl diphenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DIPHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A229SJ4C8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)



